Dihexadecyl tetradecanedioate
Description
Its molecular formula is C₄₄H₈₄O₄, with a structure represented as O=C(O-C₁₆H₃₃)-(CH₂)₁₂-C(O-O-C₁₆H₃₃)=O. While direct data on its physical properties (e.g., melting point, solubility) are absent in the provided evidence, its structural analogs suggest moderate thermal stability and low water solubility due to the extended hydrocarbon chains.
Properties
CAS No. |
42234-43-5 |
|---|---|
Molecular Formula |
C46H90O4 |
Molecular Weight |
707.2 g/mol |
IUPAC Name |
dihexadecyl tetradecanedioate |
InChI |
InChI=1S/C46H90O4/c1-3-5-7-9-11-13-15-17-19-23-27-31-35-39-43-49-45(47)41-37-33-29-25-21-22-26-30-34-38-42-46(48)50-44-40-36-32-28-24-20-18-16-14-12-10-8-6-4-2/h3-44H2,1-2H3 |
InChI Key |
XMVITJJVQNKUSY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCOC(=O)CCCCCCCCCCCCC(=O)OCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Dihexadecyl tetradecanedioate can be synthesized through esterification reactions involving tetradecanedioic acid and hexadecanol. The reaction typically requires an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to facilitate the removal of water formed during the reaction. The reaction can be represented as follows:
Tetradecanedioic acid+2Hexadecanol→Dihexadecyl tetradecanedioate+2Water
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous esterification processes using fixed-bed reactors. The use of solid acid catalysts, such as ion-exchange resins, can enhance the efficiency and yield of the reaction. The product is then purified through distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
Dihexadecyl tetradecanedioate can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of the ester can yield alcohols.
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to tetradecanedioic acid and hexadecanol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid (HCl), while basic hydrolysis can be performed using sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Tetradecanedioic acid and hexadecanoic acid.
Reduction: Hexadecanol and tetradecanediol.
Hydrolysis: Tetradecanedioic acid and hexadecanol.
Scientific Research Applications
Dihexadecyl tetradecanedioate has several scientific research applications:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential role in lipid metabolism and as a component of lipid-based drug delivery systems.
Medicine: Explored for its use in controlled-release formulations and as a carrier for hydrophobic drugs.
Industry: Utilized in the formulation of cosmetics, lubricants, and surfactants due to its emollient properties.
Mechanism of Action
The mechanism of action of dihexadecyl tetradecanedioate in biological systems involves its incorporation into lipid bilayers and interaction with cellular membranes. It can modulate membrane fluidity and permeability, affecting the transport of molecules across the membrane. Additionally, it may influence lipid metabolism pathways and cellular signaling processes.
Comparison with Similar Compounds
Dihexadecyl Decanedioate (CAS 26719-48-2)
- Molecular Formula : C₄₂H₈₂O₄
- Structure : Features a shorter decanedioic acid (C₁₀) backbone compared to tetradecanedioate (C₁₄).
- Key Differences :
Dihexadecyl Hydrogen Phosphate
- Functional Group : Phosphate (-PO₄H) instead of ester.
- Applications: Used in electrochemical sensors (e.g., CdO/Fe₃O₄/CPE electrodes) due to enhanced electron transfer kinetics. Exhibits higher oxidation currents (50 µM ACV) and lower potentials compared to unmodified electrodes .
Methyl Tetradecanoate (CAS 124-10-7)
- Molecular Formula : C₁₅H₃₀O₂
- Structure: Monoester with a methyl group and C₁₄ fatty acid chain.
- Key Differences: Lower molecular weight and higher volatility due to shorter alkyl substituents. Commonly used in fragrances and solvents, contrasting with the non-volatile, high-molecular-weight diesters .
Dihexadecyl Peroxydicarbonate
- Functional Group : Peroxydicarbonate (-O-CO-O-O-CO-O-).
- Reactivity : Highly unstable, decomposes to release CO₂ and radicals, making it suitable as a polymerization initiator. Toxicity data suggest moderate risks in experimental settings .
Data Table: Comparative Overview
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